Isopropyl cis-3-hydroxycyclohexane-1-carboxylate
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DBBXNLQKVHOCBM-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCC[C@H](C1)O |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Enzymatic Hydrolysis
A racemic mixture of methyl cis-3-hydroxycyclohexane-1-carboxylate is treated with a hydrolase (e.g., Candida antarctica lipase B) in an aqueous buffer (pH 7.0–8.0) at 30–40°C. The enzyme preferentially hydrolyzes the (1R,3S)-enantiomer, leaving the (1S,3R)-ester intact. After 24 hours, the reaction mixture is extracted with ethyl acetate, yielding the unhydrolyzed (1S,3R)-methyl ester with >95% enantiomeric excess (e.e.).
Transesterification to Isopropyl Ester
The resolved methyl ester undergoes transesterification with isopropyl alcohol in the presence of a titanium(IV) isopropoxide catalyst. Heating the mixture at 80°C for 12 hours affords this compound in 85–90% yield. This two-step process combines enzymatic stereocontrol with classical esterification, achieving an overall yield of 70–75%.
Table 1: Enzymatic Resolution and Transesterification Conditions
| Step | Conditions | Yield | e.e. |
|---|---|---|---|
| Enzymatic Hydrolysis | Candida antarctica lipase B, pH 7.5 | 90% | >95% |
| Transesterification | Ti(OiPr)₄, 80°C, 12 h | 85–90% | >99% |
Direct Esterification of cis-3-Hydroxycyclohexanecarboxylic Acid
Direct esterification offers a streamlined route if the cis-configured carboxylic acid is available. However, the synthesis of cis-3-hydroxycyclohexanecarboxylic acid itself requires careful stereochemical control.
Synthesis of cis-3-Hydroxycyclohexanecarboxylic Acid
The acid is synthesized via hydrogenation of 3-ketocyclohexanecarboxylic acid using a chiral ruthenium catalyst (e.g., Ru-BINAP). Under 50 bar H₂ pressure in methanol, the ketone is reduced to the cis-alcohol with 92% diastereomeric excess (d.e.).
Acid-Catalyzed Esterification
The carboxylic acid is refluxed with isopropyl alcohol and concentrated sulfuric acid (5 mol%) for 8 hours. The reaction proceeds via the Fischer esterification mechanism, yielding the isopropyl ester in 78% yield.
Table 2: Direct Esterification Parameters
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 100°C (reflux) |
| Reaction Time | 8 hours |
| Yield | 78% |
Protection-Deprotection Strategies
Protecting the hydroxyl group during esterification prevents side reactions such as self-condensation.
Silyl Protection
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole in dichloromethane. The protected intermediate is esterified with isopropyl alcohol via Steglich esterification (DCC, DMAP), followed by deprotection with tetrabutylammonium fluoride (TBAF).
Table 3: Protection-Deprotection Sequence
| Step | Reagents | Yield |
|---|---|---|
| Silylation | TBDMSCl, imidazole, CH₂Cl₂ | 95% |
| Esterification | DCC, DMAP, iPrOH | 88% |
| Deprotection | TBAF, THF | 90% |
Comparative Analysis of Methods
Enzymatic Resolution
-
Advantages : High stereoselectivity (>95% e.e.), mild conditions.
-
Limitations : Requires costly enzymes and multi-step processing.
Direct Esterification
-
Advantages : Single-step, cost-effective.
-
Limitations : Dependent on availability of cis-acid; moderate yields.
Protection-Deprotection
-
Advantages : Prevents side reactions.
-
Limitations : Additional steps reduce overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (1S,3R)-3-oxocyclohexane-1-carboxylate.
Reduction: Formation of (1S,3R)-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a chiral building block in asymmetric synthesis, facilitating the creation of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists .
Biology
- Biological Pathway Modulation : Research indicates that Isopropyl cis-3-hydroxycyclohexane-1-carboxylate may influence biological pathways. Its hydroxy group allows for hydrogen bonding with proteins, potentially altering their activity .
Medicine
- Therapeutic Potential : Preliminary studies suggest this compound possesses anti-inflammatory and analgesic properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory conditions .
Industry
- Specialty Chemicals Production : The compound is utilized in the formulation of specialty chemicals requiring specific stereochemical configurations. Its unique properties make it suitable for various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the applications and potential of this compound:
- Therapeutic Applications : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its role in treating conditions like arthritis or other inflammatory diseases.
- Comparative Studies : Research comparing this compound with other isomers has shown that stereochemistry significantly affects biological activity. For instance, the (1S,3S) isomer exhibited lower efficacy in anti-inflammatory assays compared to the (1S,3R) isomer .
Mechanism of Action
The mechanism of action of propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Contains a cyclopentapyrrole ring system with a tert-butyl ester and a ketone group.
- Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol) .
- Key Properties: Boiling point: Not explicitly stated, but esters of similar molecular weight typically range between 200–300°C. Stability: Stable under recommended storage conditions (cool, dry, ventilated areas) but incompatible with strong oxidizers . Toxicity: Classified for acute oral toxicity (Category 4, LD₅₀ ~300–2000 mg/kg) and skin irritation .
Hexamethylene Diisocyanate (1,6-diisocyanatohexane)
- Structure : Linear aliphatic diisocyanate with two reactive isocyanate (-NCO) groups.
- Molecular Formula : C₆H₁₂N₂O₂ (MW: 168.18 g/mol) .
- Key Properties :
- Reactivity: Highly reactive with water, alcohols, and amines, forming polyurethanes or urea linkages.
- Hazards: Causes severe respiratory irritation and sensitization; incompatible with moisture.
- Divergence from Target Compound : The isocyanate functional groups contrast sharply with the ester and hydroxyl groups in the target compound, leading to divergent reactivity and applications (e.g., polymer synthesis vs. chiral intermediates).
Isopropyl Nitrite
- Structure : Simple nitrite ester with an isopropyl group.
- Molecular Formula: C₃H₇NO₂ (MW: 89.09 g/mol) .
- Key Properties :
- Volatility: Low boiling point (~39°C), making it highly flammable.
- Toxicity: Rapidly hydrolyzes to release nitrous acid, leading to methemoglobinemia.
- Divergence from Target Compound: The nitrite group (-ONO) is far more labile than the carboxylate ester, resulting in distinct chemical behavior and metabolic pathways.
Data Table: Comparative Analysis of Key Parameters
Research Findings and Mechanistic Insights
- Steric and Electronic Effects : The cis-3-hydroxy group in the target compound may enhance hydrogen-bonding interactions, influencing solubility and crystallinity compared to tert-butyl analogs .
- Metabolic Pathways : Esters like isopropyl nitrite undergo rapid hydrolysis, but the cyclohexane ring in the target compound could slow metabolic degradation, improving bioavailability for pharmaceutical uses .
Biological Activity
Isopropyl cis-3-hydroxycyclohexane-1-carboxylate (also known as Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate) is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18O3
- Molecular Weight : 186.25 g/mol
- CAS Number : 472963-09-0
This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors in biological systems. Research indicates that it may act as an inhibitor of certain metabolic pathways, particularly those involving mitochondrial function and oxidative phosphorylation.
Inhibition of Mitochondrial Function
Studies show that compounds similar to this compound can inhibit mitochondrial Complex I, leading to decreased ATP production. This mechanism is critical for understanding its potential applications in cancer therapy, where targeting energy metabolism can selectively affect tumor cells that rely heavily on oxidative phosphorylation for energy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 (µM) | Cell Line/Model |
|---|---|---|---|
| Study 1 | Inhibition of mitochondrial function | 0.58 | UM16 pancreatic cancer cells |
| Study 2 | ATP depletion in galactose medium | 118.5 ± 2.2 | MIA PaCa-2 pancreatic cancer cells |
| Study 3 | Cytotoxicity in high glucose medium | 0.31 (R-enantiomer) | Various tumor cell lines |
Case Study 1: Cancer Treatment Potential
In a study examining the effects of this compound on pancreatic cancer cells, researchers found that the compound significantly inhibited cell growth and induced apoptosis. The R-enantiomer exhibited more than a 30-fold increase in potency compared to its S-isomer, suggesting that stereochemistry plays a crucial role in its biological activity .
Case Study 2: Metabolic Pathway Analysis
Another investigation focused on the metabolic pathways affected by this compound demonstrated its ability to alter the balance between glycolysis and oxidative phosphorylation in cancer cells. By forcing cells to rely on OXPHOS, the compound effectively depleted ATP levels, which was linked to reduced cell viability .
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the key synthetic strategies for preparing Isopropyl cis-3-hydroxycyclohexane-1-carboxylate?
The synthesis typically involves multi-step routes, including:
- Cyclohexane ring formation via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors.
- Stereoselective hydroxylation at the cis-3 position, often using Sharpless asymmetric dihydroxylation or enzymatic methods to ensure configuration control.
- Esterification of the carboxylic acid moiety with isopropyl alcohol under acidic or enzymatic conditions. Critical parameters include temperature control during hydroxylation (to avoid epimerization) and chiral resolution techniques (e.g., HPLC with chiral columns) .
Q. How can the stereochemical purity of this compound be validated?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cis-configuration via coupling constants (e.g., in cyclohexane derivatives).
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers and quantify enantiomeric excess (ee).
- X-ray Crystallography : Definitive confirmation of absolute configuration if single crystals are obtainable .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Hydrolytic Stability : The ester group is prone to hydrolysis under basic conditions. Buffered solutions (pH 4–6) are recommended for long-term storage.
- Thermal Stability : Decomposition above 150°C necessitates storage at –20°C for prolonged stability.
- Light Sensitivity : UV-Vis studies suggest photooxidation risks; amber vials are advised .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitutions?
- Electron-Withdrawing Groups (EWGs) : The hydroxyl group at cis-3 stabilizes intermediates via hydrogen bonding, accelerating reactions like transesterification.
- Steric Effects : The isopropyl ester group hinders nucleophilic attack at the carbonyl carbon, requiring catalysts (e.g., DMAP) for efficient acyl transfer. Computational studies (DFT) can model transition states to optimize reaction conditions .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing hydroxyl with methoxy) to isolate pharmacophoric features.
- Metabolic Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.
- Target Validation : CRISPR-Cas9 knockout models to confirm enzyme/receptor targets (e.g., cyclooxygenase inhibition assays) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclohexane-1-carboxylate-binding enzymes).
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- Pharmacophore Mapping : MOE software to align key hydrogen bond donors/acceptors (e.g., hydroxyl and ester groups) with active sites .
Q. What analytical methods distinguish between cis and trans isomers in complex mixtures?
- 2D NMR (NOESY) : Nuclear Overhauser effects between H-3 and H-4 confirm spatial proximity in the cis isomer.
- IR Spectroscopy : O–H stretching frequencies shift due to intramolecular hydrogen bonding in the cis form.
- GC-MS with Derivatization : Silylation of hydroxyl groups improves volatility and separation efficiency .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Stereoselective Synthesis | Sharpless conditions: (−)-DET, Ti(OiPr)₄, 0°C | |
| Chiral Resolution | Chiralpak® AD-H, 90:10 hexane:IPA, 1 mL/min | |
| Stability (pH) | pH 5.0 phosphate buffer, −20°C |
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
